Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
Overview
Description
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate is a useful research compound. Its molecular formula is C7H16NNaO7S and its molecular weight is 282.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
TAPSO sodium salt, also known as Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate or 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt, is a commonly used biological buffer in biochemical and molecular biology studies .
Target of Action
TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium .
Mode of Action
TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly .
Pharmacokinetics
It is highly soluble in water , which can impact its distribution in aqueous solutions.
Result of Action
The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis . It also aids in stabilizing lysozyme against thermal denaturation .
Action Environment
The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91 . It is recommended to store the prepared solution at 4°C for better results .
Biochemical Analysis
Biochemical Properties
TAPSO sodium salt plays a crucial role in biochemical reactions. It maintains the required pH of the medium and exhibits various properties such as high water solubility, highly inert, and stable nature, and extremely low absorbance of ultraviolet-visible (UV-vis) light . It aids in stabilizing lysozyme against thermal denaturation .
Cellular Effects
TAPSO sodium salt has certain advantages as a buffer in cell culture media, as cell culture operations require long-term exposure to CO2 . When TAPSO sodium salt is added as a buffer to the culture medium, it can resist drastic changes in pH value and maintain it within the required range, thus ensuring the orderly progress of cell culture experiments .
Molecular Mechanism
One of the primary mechanisms of action of TAPSO sodium salt lies in its buffering capacity, making it an essential component in biochemical and molecular biology studies . It maintains a useful pH range of 7.7-9.1, allowing for precise control of pH in biological systems .
Temporal Effects in Laboratory Settings
TAPSO sodium salt is stable under recommended storage conditions . It is available in the form of a crystalline powder and has a water content of less than or equal to 1% . It is recommended to store the prepared solution at 4 ℃ for better results in a short period of time .
Properties
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADYQRMWVBZEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105140-25-8 | |
Record name | 105140-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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